molecular formula C13H16N4O2 B2394638 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione CAS No. 1006356-08-6

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B2394638
CAS No.: 1006356-08-6
M. Wt: 260.297
InChI Key: VRWXBRZDNDKQNC-UHFFFAOYSA-N
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Description

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is a heterocyclic compound that features two pyrazole rings attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diketone precursor under basic conditions. For example, the reaction of 1,3-dimethyl-1H-pyrazole with acetylacetone in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione largely depends on its role as a ligand in coordination complexes. It can coordinate with metal ions through the nitrogen atoms of the pyrazole rings, forming stable complexes. These complexes can exhibit various properties such as luminescence, which can be attributed to the energy transfer processes between the ligand and the metal ion .

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione: Lacks the methyl groups on the pyrazole rings.

    1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)propane-1,3-dione: Similar structure but with different substitution pattern on the pyrazole rings.

Uniqueness

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to the presence of two 1,3-dimethyl-1H-pyrazole rings, which can enhance its coordination ability and influence the properties of the resulting complexes. This makes it a valuable ligand in the study of coordination chemistry and the development of new materials .

Properties

IUPAC Name

1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWXBRZDNDKQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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